GLPG1205: A Technical Deep Dive into its Mechanism of Action in Idiopathic Pulmonary Fibrosis
GLPG1205: A Technical Deep Dive into its Mechanism of Action in Idiopathic Pulmonary Fibrosis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GLPG1205 is a potent and selective, orally active antagonist of the G-protein-coupled receptor 84 (GPR84).[1] GPR84 is a receptor for medium-chain fatty acids and is implicated in the amplification of inflammatory and fibrotic processes.[2][3] In the context of idiopathic pulmonary fibrosis (IPF), a chronic and progressive lung disease with a grim prognosis, GLPG1205 has been investigated as a potential therapeutic agent. This technical guide provides a comprehensive overview of the mechanism of action of GLPG1205 in IPF, detailing its preclinical efficacy, the underlying signaling pathways, and the results from its clinical evaluation. While the Phase 2 PINTA trial did not meet its primary endpoint for forced vital capacity (FVC) decline, the preclinical data and the exploration of the GPR84 pathway offer valuable insights for the scientific community.[4]
The Role of GPR84 in Fibrosis and Inflammation
G-protein-coupled receptor 84 (GPR84) is predominantly expressed on immune cells, including macrophages, neutrophils, and microglia.[5][6] Its expression is significantly upregulated in response to inflammatory stimuli.[6] Activation of GPR84 is linked to pro-inflammatory responses, such as the production of inflammatory cytokines and the chemotaxis of immune cells, which are key events in the pathogenesis of fibrotic diseases like IPF.[2][7] The receptor is coupled to Gi/o proteins, and its activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP), as well as an increase in intracellular calcium.[6] Downstream signaling involves the activation of key pro-inflammatory pathways, including NF-κB and MAPK (JNK, ERK, and p38).[5]
GLPG1205: A Selective GPR84 Antagonist
GLPG1205 has been identified as a potent and selective antagonist of GPR84, also exhibiting negative allosteric modulator properties.[3][8] Its antagonistic activity has been demonstrated in various in vitro assays.
Table 1: In Vitro Potency and Activity of GLPG1205
| Assay Type | Species | Cell Type | Measurement | Result | Reference(s) |
| GPR84 Functional Assay | Human | - | IC50 (IP1 Assay) | 2 nM | [8] |
| GPR84 Functional Assay | Mouse | - | IC50 (IP1 Assay) | 21 nM | [8] |
| Neutrophil Migration Assay | Human | Neutrophils | IC50 | 17 nM | [8] |
| Neutrophil Migration Assay | Rat | Neutrophils | IC50 | 119 nM | [8] |
| ROS Production | - | TNF-α primed neutrophils | IC50 (vs. ZQ16) | 15 nM | [9] |
| Intracellular Calcium Response | - | Neutrophils | Inhibition (at 0.5 µM) | Complete | [9] |
Preclinical Efficacy in Models of Pulmonary Fibrosis
The anti-fibrotic potential of GLPG1205 has been evaluated in established murine models of idiopathic pulmonary fibrosis.
Table 2: Preclinical Efficacy of GLPG1205 in Murine IPF Models
| Model | Dosing Regimen | Key Findings | Reference(s) |
| Bleomycin-Induced Pulmonary Fibrosis | 30 mg/kg, oral, twice daily for 2 weeks (starting 7 days post-challenge) | Greatly reduces the Ashcroft score. | [9] |
| Irradiation-Induced Pulmonary Fibrosis | 30 mg/kg, oral, once daily (starting 18 weeks post-irradiation) | Significantly reduces collagen deposition. Inhibits the increase in MnSOD in lung bronchial epithelial cells and parenchymal macrophages. | [9] |
Experimental Protocols
Bleomycin-Induced Pulmonary Fibrosis Mouse Model (General Protocol)
This model is widely used to mimic the pathology of IPF.
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Animal Model: C57BL/6 mice are commonly used due to their well-characterized immune system.[10]
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Induction of Fibrosis: A single intratracheal or oropharyngeal instillation of bleomycin (B88199) (typically 1-3 U/kg) is administered to anesthetized mice.[11]
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Disease Progression: An initial inflammatory phase is followed by a fibrotic phase, with peak fibrosis typically observed around day 21.[10]
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Assessment of Fibrosis:
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Histology: Lung tissue is sectioned and stained with Masson's trichrome to visualize collagen deposition. The severity of fibrosis is often quantified using the Ashcroft scoring system.[2]
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Biochemical Analysis: Collagen content in lung homogenates can be quantified using methods like the Sircol assay.
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Bronchoalveolar Lavage (BAL): BAL fluid is collected to analyze inflammatory cell infiltrates and protein concentration.[2]
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In Vitro Neutrophil Migration Assay (General Protocol)
This assay assesses the ability of a compound to inhibit the chemotaxis of neutrophils towards a chemoattractant.
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Cell Preparation: Neutrophils are isolated from fresh human or animal blood.
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Chemotaxis Chamber: A multi-well plate with a porous membrane insert (e.g., Boyden chamber) is used.
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Assay Procedure:
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Neutrophils are pre-incubated with different concentrations of GLPG1205 or vehicle control.
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A GPR84 agonist (chemoattractant) is placed in the lower chamber.
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The pre-incubated neutrophils are added to the upper chamber (the insert).
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The plate is incubated to allow for cell migration through the membrane.
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The number of migrated cells in the lower chamber is quantified, typically by cell counting or using a fluorescent dye.
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Signaling Pathways and Visualizations
GPR84 Signaling Pathway in Inflammation and Fibrosis
Caption: GPR84 signaling cascade in fibrosis.
Experimental Workflow: Bleomycin-Induced Pulmonary Fibrosis Model
Caption: Workflow for preclinical evaluation.
Clinical Development: The PINTA Trial
GLPG1205 was evaluated in a Phase 2, randomized, double-blind, placebo-controlled, proof-of-concept trial (PINTA; NCT03725852) in patients with IPF.[4]
Table 3: PINTA (NCT03725852) Trial Design
| Parameter | Description |
| Study Design | Phase 2, Randomized, Double-Blind, Placebo-Controlled |
| Population | 68 patients with Idiopathic Pulmonary Fibrosis (IPF) |
| Treatment Arms | GLPG1205 (100 mg once daily) or Placebo (2:1 randomization) |
| Treatment Duration | 26 weeks |
| Background Therapy | Patients could continue on standard of care (nintedanib or pirfenidone) or receive no background therapy. |
| Primary Endpoint | Change from baseline in Forced Vital Capacity (FVC) at week 26. |
Table 4: Key Efficacy Results of the PINTA Trial
| Endpoint | GLPG1205 (100 mg) | Placebo | Difference (95% CI) | p-value | Reference(s) |
| Change in FVC from Baseline at Week 26 (mL) | -33.68 | -76.00 | 42.33 (-81.84 to 166.5) | 0.50 | [4] |
| Change in Whole Lung Volume by HRCT (mL) | -58.30 | -262.72 | - | - | [4] |
| Change in Lower Lobe Volume by HRCT (mL) | -33.68 | -135.48 | - | - | [4] |
The PINTA trial did not demonstrate a statistically significant difference in FVC decline between the GLPG1205 and placebo groups.[4]
Safety and Tolerability
In the PINTA trial, GLPG1205 demonstrated a poorer safety and tolerability profile compared to placebo.[4] Higher proportions of serious and severe treatment-emergent adverse events and discontinuations due to adverse events were observed in the GLPG1205 arm, particularly in patients receiving concomitant nintedanib.[4]
Conclusion
GLPG1205 is a potent and selective GPR84 antagonist with demonstrated anti-inflammatory and anti-fibrotic activity in preclinical models of idiopathic pulmonary fibrosis. Its mechanism of action is centered on the inhibition of the pro-inflammatory signaling cascade mediated by GPR84 in immune cells. Despite the promising preclinical rationale, the Phase 2 PINTA trial in IPF patients did not meet its primary efficacy endpoint and raised safety concerns. While the development of GLPG1205 for IPF has been halted, the scientific investigation into its mechanism and the role of the GPR84 pathway in fibrotic diseases provides valuable knowledge for the future development of novel anti-fibrotic therapies. The data underscore the challenge of translating preclinical findings into clinical efficacy and highlight the complexity of targeting inflammatory pathways in a chronic, progressive disease like IPF.
References
- 1. Bleomycin-induced pulmonary fibrosis mice model [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. GLPG1205 for idiopathic pulmonary fibrosis: a phase 2 randomised placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. G protein-coupled receptor 84 controls osteoclastogenesis through inhibition of NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of the pro-inflammatory G protein-coupled receptor GPR84 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. E2G [v2f.stanford.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Bleomycin-induced pulmonary fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
- 11. benchchem.com [benchchem.com]
